Cas no 2172567-06-3 (3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid)

3-(4-Hydroxythian-4-yl)azetidine-3-carboxylic acid is a specialized heterocyclic compound featuring a unique structural combination of a thiane ring and an azetidine carboxylic acid moiety. This molecule is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for drug discovery. The presence of both hydroxyl and carboxylic acid functional groups enhances its utility in synthetic modifications, enabling the development of novel bioactive derivatives. Its rigid, sp³-rich scaffold may contribute to improved binding affinity and selectivity in target interactions. The compound’s synthetic accessibility and structural diversity make it a valuable intermediate for exploring new therapeutic agents, particularly in CNS and metabolic disorder research.
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid structure
2172567-06-3 structure
Product name:3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
CAS No:2172567-06-3
MF:C9H15NO3S
MW:217.285301446915
CID:5974284
PubChem ID:165589276

3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
    • 2172567-06-3
    • EN300-1632235
    • Inchi: 1S/C9H15NO3S/c11-7(12)8(5-10-6-8)9(13)1-3-14-4-2-9/h10,13H,1-6H2,(H,11,12)
    • InChI Key: HOTZEDYWRUZBFH-UHFFFAOYSA-N
    • SMILES: S1CCC(CC1)(C1(C(=O)O)CNC1)O

Computed Properties

  • Exact Mass: 217.07726451g/mol
  • Monoisotopic Mass: 217.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 94.9Ų

3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1632235-0.1g
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
0.1g
$943.0 2023-06-04
Enamine
EN300-1632235-0.05g
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
0.05g
$900.0 2023-06-04
Enamine
EN300-1632235-0.5g
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
0.5g
$1027.0 2023-06-04
Enamine
EN300-1632235-1.0g
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
1g
$1070.0 2023-06-04
Enamine
EN300-1632235-2500mg
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
2500mg
$1791.0 2023-09-22
Enamine
EN300-1632235-500mg
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
500mg
$877.0 2023-09-22
Enamine
EN300-1632235-100mg
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
100mg
$804.0 2023-09-22
Enamine
EN300-1632235-10000mg
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
10000mg
$3929.0 2023-09-22
Enamine
EN300-1632235-2.5g
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
2.5g
$2100.0 2023-06-04
Enamine
EN300-1632235-0.25g
3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid
2172567-06-3
0.25g
$985.0 2023-06-04

Additional information on 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid

Introduction to 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid (CAS No. 2172567-06-3)

3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid, identified by the CAS number 2172567-06-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and synthetic utility. The presence of both azetidine and thiazole moieties in its structure imparts distinct chemical properties, making it a valuable scaffold for drug discovery and molecular design.

The compound’s core structure consists of an azetidine ring substituted with a 4-hydroxythian-4-yl group, which introduces both hydroxyl and sulfur functionalities. These functional groups are known to participate in various chemical reactions, including hydrogen bonding, metal coordination, and enzymatic interactions, thereby enhancing the compound’s versatility in medicinal chemistry applications. The carboxylic acid moiety at the 3-position further extends its reactivity, allowing for further derivatization and functionalization.

In recent years, the interest in 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid has been fueled by its emerging role in the development of novel therapeutic agents. Studies have demonstrated its potential as an intermediate in the synthesis of bioactive molecules targeting various disease pathways. For instance, researchers have explored its utility in designing inhibitors for enzymes involved in inflammatory responses and metabolic disorders. The azetidine scaffold is particularly noteworthy for its ability to mimic natural amino acid structures, which can facilitate tighter binding to biological targets.

One of the most compelling aspects of this compound is its structural similarity to known pharmacophores found in FDA-approved drugs. This similarity suggests that 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid could serve as a lead compound for structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, scientists aim to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. Preliminary studies indicate that derivatives of this compound exhibit promising activity against certain types of cancer cells, making it an attractive candidate for further investigation.

The synthesis of 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The integration of the thiazole ring with the azetidine core requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient synthetic routes, reducing waste and improving scalability. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

From a biochemical perspective, the hydroxyl group in 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid plays a pivotal role in modulating its interactions with biological systems. Hydroxyl-containing compounds are often metabolically stable yet capable of engaging with hydrophobic pockets or polar residues within protein targets. This dual functionality makes it an excellent candidate for designing molecules with enhanced solubility and bioavailability. Additionally, the sulfur atom in the thiazole ring can participate in coordination with metal ions, which is relevant for developing metallodrugs or enzyme inhibitors that rely on metal binding interactions.

The growing body of research on 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid underscores its importance as a building block in medicinal chemistry. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with a focus on uncovering new therapeutic applications. As our understanding of disease mechanisms advances, compounds like this one will continue to play a critical role in addressing unmet medical needs.

In conclusion, 3-(4-hydroxythian-4-yl)azetidine-3-carboxylic acid (CAS No. 2172567-06-3) represents a fascinating intersection of structural complexity and biological potential. Its unique chemical properties make it a valuable asset for drug discovery efforts aimed at developing novel treatments for various diseases. With ongoing research efforts focused on optimizing its synthesis and exploring new applications, this compound is poised to make significant contributions to the field of pharmaceutical chemistry in the coming years.

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